molecular formula C11H14N4O3 B14252859 Guanidine, N-cyano-N'-(3,4,5-trimethoxyphenyl)- CAS No. 454646-56-1

Guanidine, N-cyano-N'-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14252859
CAS No.: 454646-56-1
M. Wt: 250.25 g/mol
InChI Key: NKBPVKSWVCRMFG-UHFFFAOYSA-N
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Description

Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of a guanidine group, a cyano group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- typically involves the reaction of 3,4,5-trimethoxyaniline with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently reacts with guanidine to yield the final product. The reaction conditions often include a solvent like ethanol and a temperature range of 50-70°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the trimethoxyphenyl group.

    Reduction: Reduced forms of the cyano group, potentially forming amines.

    Substitution: Substituted guanidine derivatives.

Scientific Research Applications

Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets. The guanidine group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4,5-trimethoxyphenyl)guanidine
  • 2-Cyanoguanidine
  • N,N’-Disubstituted guanidines

Uniqueness

Guanidine, N-cyano-N’-(3,4,5-trimethoxyphenyl)- is unique due to the presence of both a cyano group and a trimethoxyphenyl group, which confer distinct chemical reactivity and biological activity compared to other guanidine derivatives.

Properties

CAS No.

454646-56-1

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

1-cyano-2-(3,4,5-trimethoxyphenyl)guanidine

InChI

InChI=1S/C11H14N4O3/c1-16-8-4-7(15-11(13)14-6-12)5-9(17-2)10(8)18-3/h4-5H,1-3H3,(H3,13,14,15)

InChI Key

NKBPVKSWVCRMFG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N=C(N)NC#N

Origin of Product

United States

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